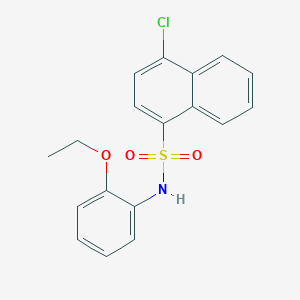

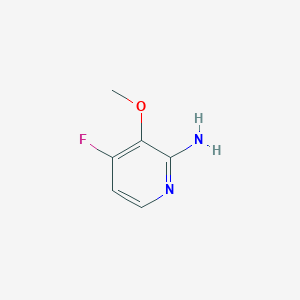

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of benzothiazoles often involves the reaction of 2-aminothiophenols with various reagents . For example, a condensation of 2-aminothiophenol with aldehydes in DMF can efficiently provide 2-substituted benzothiazoles .Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring . The exact structure of “N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)butanamide” would depend on the specific arrangement of the atoms and functional groups within the molecule.Scientific Research Applications

Luminescent Properties and Applications in White Light Emission

Benzothiazole derivatives, like N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide and related compounds, have been explored for their luminescent properties. These compounds exhibit absorption maxima in various emission regions, suggesting their utility in developing white-light emitting devices. By doping these compounds into a polymer matrix, researchers achieved emission within the saturated white-light region, highlighting their potential in materials science and lighting technology (Lu et al., 2017).

Antitumor and Antimicrobial Activities

Several benzothiazole derivatives have been synthesized and evaluated for their antitumor and antimicrobial activities. For example, novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives bearing the N-(benzothiazol-2-yl) moiety demonstrated significant in vitro antitumor activity against various cancer cell lines, including non-small cell lung cancer and melanoma (Sławiński & Brzozowski, 2006). Additionally, some synthesized fluorinated benzothiazolo imidazole compounds showed promising antimicrobial activity, further emphasizing the pharmaceutical applications of benzothiazole derivatives (Sathe et al., 2011).

Catalytic Activities and Chemical Synthesis

Benzothiazole derivatives have also been utilized in chemical synthesis and catalysis. For instance, palladium(II) benzothiazolin-2-ylidene complexes were synthesized and demonstrated significant activities toward Heck coupling reactions. This application highlights the potential use of benzothiazole derivatives in facilitating organic transformations, offering new pathways for chemical synthesis (Yen et al., 2006).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2OS/c1-3-5-10(16)14-12-15(2)11-8(13)6-4-7-9(11)17-12/h4,6-7H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMSJPUAVGBAMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N=C1N(C2=C(C=CC=C2S1)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2563673.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2563677.png)

![(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2563680.png)

![3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2563681.png)

![4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2563684.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2563689.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2563690.png)